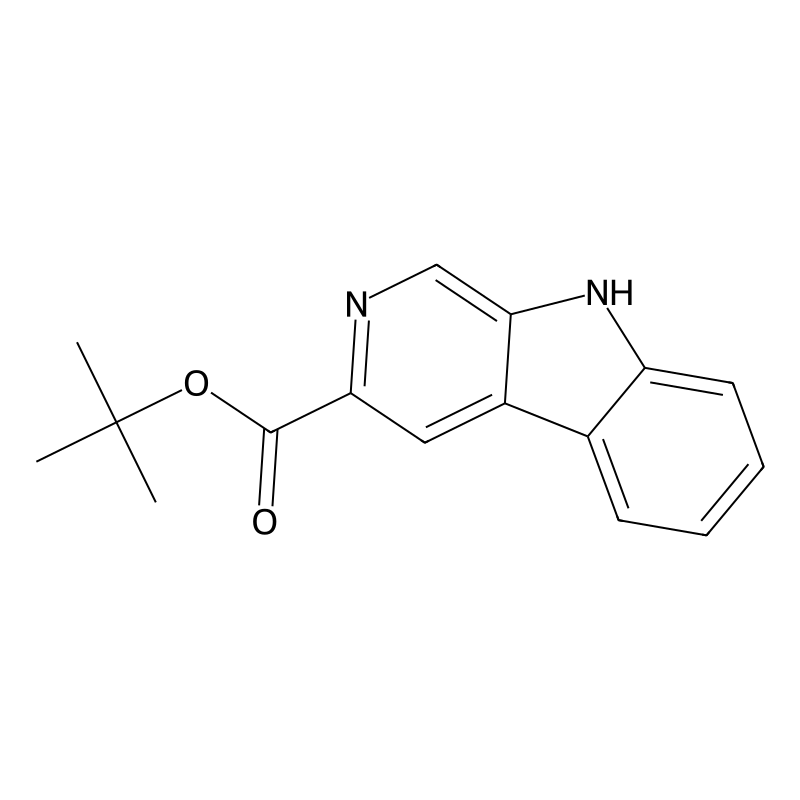βCCt

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Application in Pharmacology
Summary of the Application: βCCt is used as an antagonist selective for α(1)GABA(A) receptors. It has been found to reverse diazepam withdrawal-induced anxiety in rats .
Methods of Application: The study involved the abrupt discontinuation of prolonged benzodiazepine treatment which elicits a withdrawal syndrome with increased anxiety as a major symptom. The influence of flumazenil or a preferential α(1)-subunit selective antagonist βCCt on diazepam withdrawal syndrome in rats was investigated .
Results or Outcomes: Abrupt cessation of protracted once-daily intraperitoneal administration of 2 mg/kg diazepam induced a withdrawal syndrome, measured by increased anxiety-like behavior in the elevated plus maze 24 h after treatment cessation. Acute challenge with either flumazenil (10mg/kg) or βCCt (1.25, 5 and 20 mg/kg) alleviated the diazepam withdrawal-induced anxiety .
Application in Psychopharmacology
Summary of the Application: βCCt is used to assess the contribution of α1 subunit-containing γ-aminobutyric acid A (GABA A) receptor subtypes to the motor-impairing effects of benzodiazepines in squirrel monkeys .
Methods of Application: The study evaluated two observable measures of motor coordination (balance on a pole, resistance to hind-limb flexion) engendered by nonselective and selective BZ-site agonists in squirrel monkeys .
Results or Outcomes: Administration of all BZ-type drugs resulted in ataxic-like and myorelaxant-like effects. Pretreatment with the α1 subunit-preferring antagonist β-carboline-3-carboxylate- t -butyl ester (βCCT) attenuated the ataxic-like effects engendered by both types of drugs .
Application in Neuropharmacology
Summary of the Application: βCCt is used to explore the therapeutic and side effects of Benzodiazepine–Type Drugs .
Methods of Application: The study involved the use of βCCt, a drug that binds preferentially to the GABAA α1 subtype but exerts no action (i.e., is a pharmacologic antagonist at the GABAA α1 subtype receptor). It was used to block the anxiolytic-like effects of BZs .
Results or Outcomes: βCCt blocked the anxiolytic-like effects of BZs, although studies in primates suggest this antagonism may reflect multiple receptor populations.
Application in Chemical Synthesis
Summary of the Application: βCCt is used in the synthesis of Bz1 Receptor Subtype Specific Ligands .
Methods of Application: The study involved the synthesis of βCCt, a Bz1 Receptor Subtype Specific Antagonist .
Results or Outcomes: The study resulted in the successful synthesis of βCCt, a Bz1 Receptor Subtype Specific Antagonist .
Application in Diagnostic Imaging
Summary of the Application: βCCt has potential clinical utility as a diagnostic imaging agent .
Methods of Application: The study involved the use of βCCt as a radiotracer for positron emission tomography and single positron emission computed tomography imaging .
Results or Outcomes: The development of radiotracers based on subtype selective antagonists like βCCt should provide more powerful experimental tools and may help refine radiotracers as diagnostic tools .
Application in Hepatic Encephalopathy Treatment
Summary of the Application: βCCt has potential clinical utility in terms of treatment for hepatic encephalopathy .
Methods of Application: The study involved the use of βCCt as a potential treatment for hepatic encephalopathy .
Results or Outcomes: The potential clinical utility of βCCt is discussed, both in terms of treatment (i.e., hepatic encephalopathy) and as a diagnostic imaging agent .
Beta-carboline-3-carboxylate-tert-butyl ester, commonly referred to as βCCt, is a member of the beta-carboline family, characterized by its unique structural features and pharmacological properties. This compound is noted for its role as a selective antagonist at the alpha-1 subunit of the gamma-aminobutyric acid A receptor, as well as exhibiting mixed agonist/antagonist activity at other benzodiazepine sites. Its molecular structure includes a beta-carboline core with a tert-butyl ester group, which contributes to its solubility and biological activity .
The biological activity of βCCt is primarily associated with its interaction with GABA A receptors. It acts as an antagonist at the alpha-1 subunit, which is implicated in mediating sedative and anxiolytic effects. Studies have demonstrated that βCCt can attenuate ataxic-like effects induced by various benzodiazepines without significantly affecting muscle relaxation, suggesting a selective action on specific receptor subtypes . Furthermore, βCCt has shown potential in reducing alcohol self-administration in animal models, indicating its relevance in addiction research .
Synthesis of βCCt typically involves several steps:
- Starting Material: The synthesis begins with beta-carboline derivatives.
- Esterification: The carboxylic acid group is activated using coupling agents like dicyclohexylcarbodiimide to form the tert-butyl ester.
- Purification: The product is purified through recrystallization or chromatography to obtain pure βCCt .
βCCt has several applications in scientific research:
- Pharmacological Studies: It serves as a model compound for studying GABA A receptor modulation and benzodiazepine pharmacology.
- Addiction Research: Its ability to reduce alcohol consumption makes it a candidate for exploring therapeutic options for substance use disorders .
- Neuroscience: Used in studies examining the behavioral effects of GABAergic compounds and their potential therapeutic implications .
Interaction studies involving βCCt have focused on its antagonistic effects on GABA A receptor-mediated activities. Research indicates that pretreatment with βCCt can shift the dose-response curves of various benzodiazepine agonists, demonstrating its capacity to modulate their effects selectively. This suggests that βCCt may be useful in distinguishing between different receptor-mediated outcomes, such as sedation versus muscle relaxation .
Several compounds share structural and functional similarities with βCCt, particularly within the beta-carboline family. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Beta-carboline | Alkaloid | Known for anxiolytic properties |
| FG 7142 | Beta-carboline derivative | Selective antagonist with different receptor affinity |
| Loreclezole | Arylalkylazole | Anticonvulsant with high selectivity for certain GABA A subtypes |
| 3-propoxy-beta-carboline | Beta-carboline derivative | Potential clinical agent with similar pharmacological profile |
βCCt stands out due to its specific antagonistic action at the alpha-1 subunit of the GABA A receptor while also exhibiting mixed agonist/antagonist properties at other sites, making it unique among its peers in terms of pharmacodynamic profiles .








